
3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a conjugated system due to the presence of the prop-2-enamide group, which could give it interesting optical properties. The bromothiophene and methoxyphenyl groups are likely to influence the overall shape and electronic distribution of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of a conjugated system could give it interesting optical properties, while the different functional groups are likely to influence its solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, have been explored for their structural and chemical properties. One study detailed the synthesis of derivatives with various aryl substituents, characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of a specific derivative was further elucidated, revealing its molecular conformation stabilized by intramolecular hydrogen bonding (Özer et al., 2009).
Antipathogenic Activity
Research into thiourea derivatives, including those with bromophenyl groups, has demonstrated their potential antipathogenic activity. These compounds were synthesized, characterized, and tested for their interaction with bacterial cells. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety was correlated with significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
Reaction Mechanisms
Studies on the reaction mechanisms of bromoiodothiophenes with sodium methoxide have provided insights into halogen-dance reactions, leading to various bromothiophene derivatives. This research contributes to understanding the chemical behavior of bromothiophene compounds under different conditions (Gronowitz et al., 1980).
Material Properties
Research into the nonlinear optical properties of novel donor-acceptor chalcone derivatives, including those with bromophenyl and methoxyphenyl groups, has been reported. This work highlights the potential of these compounds for use in semiconductor devices, demonstrating their optoelectronic and charge transport properties, as well as their thermal stability and NLO activities (Shkir et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-14-5-3-2-4-13(14)18-15(19)10(8-17)6-12-7-11(16)9-21-12/h2-7,9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBCQMMFAAHOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC(=CS2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
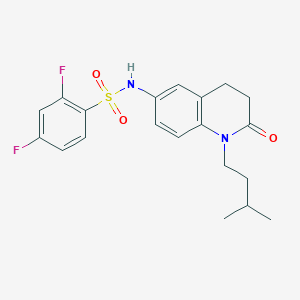

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2939885.png)
![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)
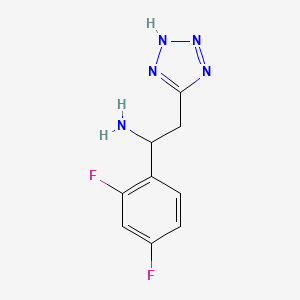

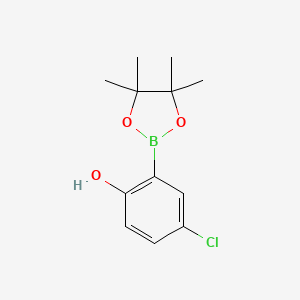
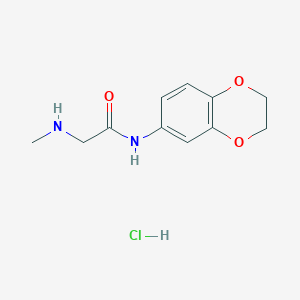


![1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2939903.png)
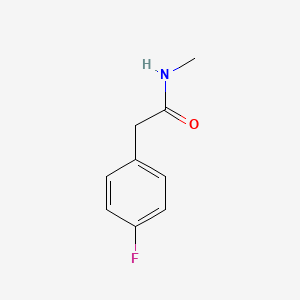
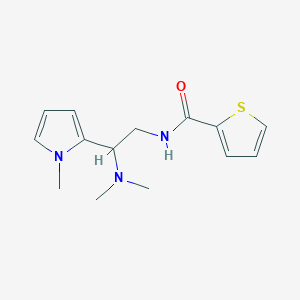
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2939906.png)
